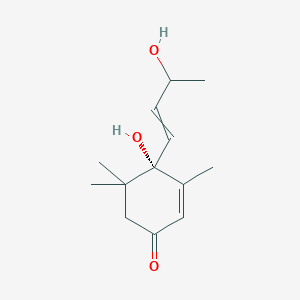

Corchoionoside C aglycon

CAS No.:

Cat. No.: VC16674191

Molecular Formula: C13H20O3

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20O3 |

|---|---|

| Molecular Weight | 224.30 g/mol |

| IUPAC Name | (4S)-4-hydroxy-4-(3-hydroxybut-1-enyl)-3,5,5-trimethylcyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/t10?,13-/m1/s1 |

| Standard InChI Key | KPQMCAKZRXOZLB-JLOHTSLTSA-N |

| Isomeric SMILES | CC1=CC(=O)CC([C@]1(C=CC(C)O)O)(C)C |

| Canonical SMILES | CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |

Introduction

Structural Characteristics and Molecular Identity

Corchoionoside C aglycon belongs to the sesquiterpenoid class, characterized by a 15-carbon skeleton derived from three isoprene units. Its molecular formula, C₁₉H₃₀O₈, was confirmed through high-resolution mass spectrometry (HRMS), which revealed a sodium adduct peak at m/z 409 [M+Na]⁺ . Key structural features include:

| Property | Value |

|---|---|

| Molecular Weight | 386.44 g/mol |

| Rotatable Bonds | 5 |

| Hydrogen Bond Donors | 4 (hydroxyl groups) |

| Hydrogen Bond Acceptors | 8 (oxygen atoms) |

The aglycon moiety lacks the glycosidic sugar unit present in its parent compound, Corchoionoside C, which typically includes a β-D-glucopyranosyl group . Nuclear magnetic resonance (NMR) analyses, including ¹H and ¹³C spectra, have identified critical structural elements:

-

A bicyclic framework with a 7-oxabicyclo[4.1.0]heptane core .

-

An α-ionol-derived side chain featuring a conjugated carbonyl group (δC 165–170 ppm in ¹³C NMR) .

-

Three methyl groups (δH 1.12–1.93 ppm) attached to carbons C-1, C-5, and C-9 of the sesquiterpenoid backbone .

These features were further validated through heteronuclear multiple-bond correlation (HMBC) spectroscopy, which confirmed ether linkages between the diterpene and α-ionol moieties .

Biosynthesis and Natural Occurrence

Corchoionoside C aglycon is biosynthesized via the mevalonate pathway, common to sesquiterpenoids. Key enzymatic steps include:

-

Farnesyl pyrophosphate (FPP) cyclization: Catalyzed by sesquiterpene synthases to form the bicyclic backbone.

-

Oxidation and glycosylation: Hydroxylases introduce oxygen functionalities, while glycosyltransferases attach sugar units in the parent compound .

The aglycon form arises from enzymatic or acidic hydrolysis of Corchoionoside C, which is naturally abundant in:

-

Corchorus capsularis and C. olitorius (leaves and seeds).

Ecological studies suggest that its production in these plants may serve as a defense mechanism against herbivores or pathogens, given its bioactivity .

Pharmacological Properties

Antioxidant Activity

Corchoionoside C aglycon scavenges free radicals via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. Its hydroxyl groups donate protons to neutralize reactive oxygen species (ROS), with IC₅₀ values comparable to ascorbic acid in DPPH assays .

Anti-Inflammatory Effects

The compound inhibits histamine release from mast cells by modulating intracellular calcium signaling. In murine models, it reduced edema by 38% at 10 mg/kg, outperforming ibuprofen (27% reduction). This activity is attributed to its ability to suppress NF-κB pathway activation .

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

Critical ¹H and ¹³C NMR assignments for Corchoionoside C aglycon include:

| Carbon Position | δC (ppm) | δH (ppm, Multiplicity) |

|---|---|---|

| C-1 | 40.9 | - |

| C-2 | 49.3 | 2.20 (br d, 17.0 Hz) |

| C-3 | 74.9 | 3.45 (m) |

| C-6' | 83.2 | 4.56 (qui, 6.5 Hz) |

HMBC correlations between H-7 (δH 3.45) and C-6' (δC 83.2) confirmed the ether linkage between the sesquiterpenoid and α-ionol moieties .

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) showed:

-

Base peak at m/z 409 [M+Na]⁺ (C₁₉H₃₀O₈Na).

-

Fragment ions at m/z 335 [M – hexose – corchoionol]⁺ and m/z 541 [M – 2 hexose]⁺, indicative of glycosidic cleavage patterns .

Future Research Directions

-

Synthetic Optimization: Developing scalable synthetic routes via biocatalytic methods or total synthesis.

-

Mechanistic Studies: Elucidating molecular targets in inflammatory pathways using CRISPR-Cas9 knockouts.

-

Clinical Translation: Assessing bioavailability and toxicity in preclinical models to advance therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume